

# Crystal Structure Analysis of 2,3-Diphenylquinoxaline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Diphenylquinoxalin-6(4h)-one

Cat. No.: B11836946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-diphenylquinoxaline. While crystallographic data for **2,3-Diphenylquinoxalin-6(4H)-one** is not publicly available, this document serves as a detailed model for the analytical workflow and data presentation required for the characterization of this class of compounds. This guide includes detailed experimental protocols for synthesis and crystallization, a thorough presentation of crystallographic data, and a discussion of the potential biological significance of quinoxaline derivatives, including a representative signaling pathway.

## Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.<sup>[1]</sup> The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is a critical tool for elucidating the precise molecular geometry and intermolecular interactions that govern their pharmacological properties.

This guide focuses on the crystal structure of 2,3-diphenylquinoxaline as a well-characterized exemplar of this family. The structural insights gleaned from this parent compound provide a

foundational understanding for the structure-activity relationship (SAR) studies of more complex derivatives like **2,3-Diphenylquinoxalin-6(4H)-one**.

## Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2,3-diphenylquinoxaline.

### 2.1. Synthesis of 2,3-Diphenylquinoxaline

A common and efficient method for the synthesis of 2,3-diphenylquinoxaline is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[\[2\]](#)

- Materials:

- o-Phenylenediamine (1.1 g, 0.01 mol)
- Benzil (2.1 g, 0.01 mol)
- Rectified spirit (Ethanol) (16 mL)

- Procedure:

- Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.[\[3\]](#)
- In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[\[4\]](#)
- Add the o-phenylenediamine solution to the benzil solution.
- Reflux the mixture for 1 hour on a boiling water bath.[\[3\]](#)
- After reflux, add water to the mixture until a slight cloudiness persists.
- Cool the mixture in an ice bath to facilitate the crystallization of the crude product.
- Filter the crude product using a Buchner funnel and wash with cold water.
- Purify the crude product by recrystallization from ethanol to obtain crystalline 2,3-diphenylquinoxaline.[\[5\]](#)

## 2.2. Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified 2,3-diphenylquinoxaline in an appropriate solvent system, such as ethanol or a mixture of ethanol and water.

## 2.3. X-ray Diffraction Data Collection and Structure Refinement

The collection and refinement of X-ray diffraction data are crucial for determining the crystal structure.

- **Instrumentation:** A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) is used.[6]
- **Data Collection:**
  - A suitable single crystal is mounted on a goniometer head.[6]
  - The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.
  - Diffraction data are collected over a range of angles by rotating the crystal in the X-ray beam.[6]
- **Structure Solution and Refinement:**
  - The collected diffraction data are processed to determine the unit cell parameters and space group.
  - The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
  - All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Crystallographic Data for 2,3-Diphenylquinoxaline

The crystallographic data for 2,3-diphenylquinoxaline has been reported and is summarized in the tables below.[7]

Table 1: Crystal Data and Structure Refinement Details

| Parameter                                  | Value                                          |
|--------------------------------------------|------------------------------------------------|
| Empirical formula                          | C <sub>20</sub> H <sub>14</sub> N <sub>2</sub> |
| Formula weight                             | 282.34                                         |
| Crystal system                             | Monoclinic                                     |
| Space group                                | P2 <sub>1</sub> /n                             |
| a (Å)                                      | 6.0325(3)                                      |
| b (Å)                                      | 10.9516(6)                                     |
| c (Å)                                      | 22.5985(13)                                    |
| α (°)                                      | 90                                             |
| β (°)                                      | 95.107(2)                                      |
| γ (°)                                      | 90                                             |
| Volume (Å <sup>3</sup> )                   | 1487.8(1)                                      |
| Z                                          | 4                                              |
| Calculated density (g/cm <sup>3</sup> )    | 1.259                                          |
| Absorption coefficient (mm <sup>-1</sup> ) | 0.074                                          |
| F(000)                                     | 592                                            |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |
|--------|--------|------------|
| N(1)   | C(1)   | 1.335(2)   |
| N(1)   | C(8)   | 1.385(2)   |
| N(2)   | C(2)   | 1.336(2)   |
| N(2)   | C(3)   | 1.386(2)   |
| C(1)   | C(2)   | 1.481(2)   |
| C(1)   | C(15)  | 1.492(2)   |
| C(2)   | C(9)   | 1.494(2)   |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|--------|--------|--------|-----------|
| C(1)   | N(1)   | C(8)   | 117.2(1)  |
| C(2)   | N(2)   | C(3)   | 117.3(1)  |
| N(1)   | C(1)   | C(2)   | 119.8(1)  |
| N(1)   | C(1)   | C(15)  | 117.8(1)  |
| C(2)   | C(1)   | C(15)  | 122.4(1)  |
| N(2)   | C(2)   | C(1)   | 119.7(1)  |
| N(2)   | C(2)   | C(9)   | 117.5(1)  |
| C(1)   | C(2)   | C(9)   | 122.8(1)  |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|--------|--------|--------|--------|-----------|
| N(1)   | C(1)   | C(15)  | C(16)  | -143.1(2) |
| C(2)   | C(1)   | C(15)  | C(20)  | -126.7(2) |
| N(2)   | C(2)   | C(9)   | C(10)  | 53.3(2)   |
| C(1)   | C(2)   | C(9)   | C(14)  | 36.9(2)   |

## Molecular and Crystal Structure

The crystal structure of 2,3-diphenylquinoxaline reveals a non-planar molecule. The two phenyl rings are twisted with respect to the quinoxaline moiety, with torsion angles of approximately 36.9° and 53.3°.<sup>[7]</sup> This twisted conformation is a result of steric hindrance between the phenyl groups and the quinoxaline core. The packing of the molecules in the crystal lattice is primarily governed by van der Waals interactions.

## Biological Significance and Signaling Pathways

Quinoxaline derivatives have been extensively studied for their anticancer properties, often acting as inhibitors of protein kinases.<sup>[8][9]</sup> A key target for many anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.<sup>[10]</sup> The inhibition of the EGFR signaling pathway is a validated strategy in cancer therapy.

### Hypothetical Signaling Pathway Inhibition by a Quinoxaline Derivative

The following diagram illustrates a simplified EGFR signaling pathway and the potential point of inhibition by a quinoxaline derivative.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijiset.com [ijiset.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quininoxaline from orthophenelene diamine (opd) | PPTX [slideshare.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and structure-activity relationship of novel quininoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quininoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of 2,3-Diphenylquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11836946#crystal-structure-analysis-of-2-3-diphenylquinoxalin-6-4h-one>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)